molecular formula C27H28N2O5 B5973972 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-METHOXYPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-METHOXYPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5973972
M. Wt: 460.5 g/mol
InChI Key: GKVVTDMAZBHGTO-UHFFFAOYSA-N
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Description

“2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-METHOXYPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydroisoindole core, a methoxyphenyl group, and a dioxocyclohexylidene moiety.

Properties

IUPAC Name

2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-(4-methoxyphenyl)iminobutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5/c1-27(2)15-22(30)24(23(31)16-27)21(28-17-10-12-18(34-3)13-11-17)9-6-14-29-25(32)19-7-4-5-8-20(19)26(29)33/h4-5,7-8,10-13,30H,6,9,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVVTDMAZBHGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NC2=CC=C(C=C2)OC)CCCN3C(=O)C4=CC=CC=C4C3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-METHOXYPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the dihydroisoindole core through cyclization reactions.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Addition of the dioxocyclohexylidene moiety through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-METHOXYPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-HYDROXYPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-CHLOROPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Uniqueness

The uniqueness of “2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-METHOXYPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties compared to similar compounds.

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